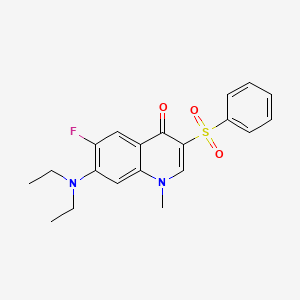

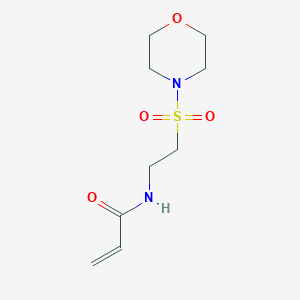

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic aromatic ring structure, which consists of a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their diverse biological activities.

Chemical Reactions Analysis

Quinolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions for this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can be influenced by their structure. For example, quinolines are generally slightly soluble in water but readily soluble in most organic solvents .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis of Enantiomers

The enantiomers of a related fluoro-quinolinone compound were synthesized, contributing to heart failure treatment research (Morita et al., 1994).

Crystal Structure and Biological Prediction

The potential antimicrobial and antiviral properties of a similar quinolinone compound were studied, with its molecular and crystal structures defined and described (Vaksler et al., 2023).

Hirshfeld Surface Analysis

Research on a new benzylsulfanyl-quinazolin-4-one derivative included synthesis, crystal structure analysis, and Hirshfeld surface analysis, aiming at antibacterial applications (Geesi, 2020).

Biological and Medicinal Applications

Antibacterial Activity

A fluorinated quinoline-3-carboxylic acid derivative showed high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Serotonin Receptor Ligands

Piperazinyl derivatives of arylsulfonyl quinolinones were identified as having high binding affinities for the 5-HT(6) serotonin receptor, which could have implications in neurological research (Park et al., 2011).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and evaluated for anticancer activity against various carcinoma cell lines, showing potential as novel anticancer agents (Bhatt et al., 2015).

Tyrosine Kinase Inhibitors

A series of quinoline derivatives were synthesized and found to be potent against c-Met and VEGFR2 tyrosine kinases, showing efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).

Cytotoxicity Analysis for Cancer Therapy

A QSCR analysis of fluoroquinolone analogues focused on their cytotoxic effects on cancer cell lines, aiding in the design of anti-cancer drugs (Joon et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-4-23(5-2)18-12-17-15(11-16(18)21)20(24)19(13-22(17)3)27(25,26)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTLQTKCSCVSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)

![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)

![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2448153.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)